molecular formula C24H19Cl2N3O2 B11492465 N-(3,4-dichlorophenyl)-3-[4-(4-methylphenyl)-1-oxophthalazin-2(1H)-yl]propanamide

N-(3,4-dichlorophenyl)-3-[4-(4-methylphenyl)-1-oxophthalazin-2(1H)-yl]propanamide

Cat. No.: B11492465
M. Wt: 452.3 g/mol
InChI Key: RDVLNCGVVNBMIC-UHFFFAOYSA-N
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Description

N-(3,4-DICHLOROPHENYL)-3-[4-(4-METHYLPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]PROPANAMIDE is a complex organic compound characterized by its unique structure, which includes dichlorophenyl and methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-DICHLOROPHENYL)-3-[4-(4-METHYLPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]PROPANAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the core phthalazinone structure, followed by the introduction of the dichlorophenyl and methylphenyl groups. Common reagents used in these reactions include chlorinating agents, reducing agents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-DICHLOROPHENYL)-3-[4-(4-METHYLPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]PROPANAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to new compounds.

    Substitution: The dichlorophenyl and methylphenyl groups can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired outcome, with temperature, solvent, and reaction time being critical factors.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted compounds.

Scientific Research Applications

N-(3,4-DICHLOROPHENYL)-3-[4-(4-METHYLPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]PROPANAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-DICHLOROPHENYL)-3-[4-(4-METHYLPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-DICHLOROPHENYL)-2-(4-METHYLPHENYL)ACETAMIDE
  • N-(3,4-DICHLOROPHENYL)-3-(4-METHYLPHENYL)PROPIONAMIDE

Uniqueness

N-(3,4-DICHLOROPHENYL)-3-[4-(4-METHYLPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]PROPANAMIDE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of dichlorophenyl and methylphenyl groups, along with the phthalazinone core, sets it apart from similar compounds, making it a valuable subject of study in various scientific fields.

Properties

Molecular Formula

C24H19Cl2N3O2

Molecular Weight

452.3 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-3-[4-(4-methylphenyl)-1-oxophthalazin-2-yl]propanamide

InChI

InChI=1S/C24H19Cl2N3O2/c1-15-6-8-16(9-7-15)23-18-4-2-3-5-19(18)24(31)29(28-23)13-12-22(30)27-17-10-11-20(25)21(26)14-17/h2-11,14H,12-13H2,1H3,(H,27,30)

InChI Key

RDVLNCGVVNBMIC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)CCC(=O)NC4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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